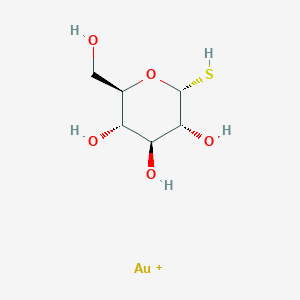
alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt: is a compound that combines a glucose derivative with a gold ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt typically involves the reaction of alpha-aD-aGlucopyranose with a gold salt under specific conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the gold ion and the glucose derivative.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of certain functional groups.
Scientific Research Applications
Chemistry: In chemistry, alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt is used as a reagent in various synthetic reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is used to study the interactions between gold ions and biological molecules. It can serve as a model compound for understanding the behavior of gold-based drugs and their interactions with biological systems.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development and biomedical research.
Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties make it suitable for applications in areas such as catalysis and materials science.
Mechanism of Action
The mechanism of action of alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt involves its interaction with specific molecular targets. The gold ion can interact with various biological molecules, influencing their structure and function. The glucose derivative can also play a role in these interactions, contributing to the overall effect of the compound.
Comparison with Similar Compounds
- Alpha-D-glucopyranose
- Alpha-thioglucose
- Gold(I) chloride
Comparison: Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt is unique due to the combination of a glucose derivative with a gold ion. This combination imparts unique chemical properties and potential applications that are not observed in the individual components or other similar compounds. The presence of the gold ion, in particular, distinguishes this compound from other glucose derivatives and thioglucose compounds.
Properties
CAS No. |
577779-48-7 |
|---|---|
Molecular Formula |
C6H12AuO5S+ |
Molecular Weight |
393.19 g/mol |
IUPAC Name |
gold(1+);(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
XHVAWZZCDCWGBK-WYRLRVFGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O.[Au+] |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















